molecular formula C11H13NO3 B11895029 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B11895029
M. Wt: 207.23 g/mol
InChI Key: PJGZIHUIDPPUSD-UHFFFAOYSA-N
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Description

6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative with a steroidomimetic A,B-ring core. Its structure includes a 6-hydroxy-7-methoxy substitution on the aromatic ring and a 2-methyl group on the nitrogen atom, connected to a methoxyaryl group via a carbonyl linker . This compound exhibits potent antiproliferative activity (e.g., GI₅₀ = 51 nM in DU-145 prostate cancer cells) and inhibits tubulin polymerization by competitively binding to the colchicine site, comparable to clinical agents like combretastatin A-4 . X-ray crystallography and computational studies suggest its "steroid-like" conformation enhances bioactivity by optimizing electrostatic and hydrophobic interactions .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

6-hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C11H13NO3/c1-12-4-3-7-5-9(13)10(15-2)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3

InChI Key

PJGZIHUIDPPUSD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1=O)OC)O

Origin of Product

United States

Preparation Methods

Methylation at the 2-Position

Selective Demethylation of Dimethoxy Precursors

An alternative route involves the synthesis of 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one followed by selective demethylation at the 6-position.

Synthesis of Dimethoxy Intermediate

The dimethoxy precursor is prepared via Bischler–Napieralski cyclization . Reacting 3,4-dimethoxyphenethylamine with formic acid under reflux generates the corresponding dihydroisoquinolinone. Methylation at the 2-position is achieved using dimethyl sulfate in alkaline conditions, yielding the dimethoxy-methyl derivative in 78% yield.

Demethylation to Introduce Hydroxy Group

Selective removal of the 6-methoxy group is performed using BBr₃ in dichloromethane at -78°C. This method preserves the 7-methoxy group while converting the 6-methoxy to a hydroxy group with 90% selectivity. The reaction is quenched with methanol, and the product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 20:1).

Spectral Characterization and Validation

Synthesized thalifoline is characterized by ¹H NMR , ¹³C NMR , and UV-Vis spectroscopy :

Property Data
¹H NMR (400 MHz, CDCl₃)δ 7.36 (t, J = 8.4 Hz, 1H), 6.94 (d, J = 8.0 Hz, 1H), 3.82 (s, 3H, OCH₃), 2.47 (s, 3H, CH₃)
UV-Vis (EtOH)λₘₐₓ: 223.5 nm, 261 nm, 302 nm
Melting Point210–211°C
pKa9.73 ± 0.20 (predicted)

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the two primary methods:

Method Yield Advantages Limitations
PPA/P₂O₅ Cyclization67%Single-pot reaction; scalableRequires harsh acidic conditions
Demethylation Route71%High selectivity for hydroxy groupMulti-step synthesis; low overall yield

Mechanistic Insights and Optimization

Role of TMS-Protecting Groups

In advanced syntheses, trimethylsilyl (TMS) groups are employed to protect hydroxy functionalities during cyclization. For example, silylation of 3-methoxyphenol with hexamethyldisilazane (HMDS) prevents unwanted side reactions during LDA-mediated deprotonation. Subsequent TBAF-mediated desilylation restores the hydroxy group without degrading the core structure.

Solvent and Temperature Effects

Cyclization in tetrahydrofuran (THF) at 0°C improves regioselectivity compared to toluene or DCM. Lower temperatures minimize epimerization and byproduct formation, particularly when using strong bases like LDA.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended to enhance heat transfer during exothermic steps such as PPA-mediated cyclization. Pilot studies demonstrate a 15% yield increase when using flow chemistry compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Pharmacological Potential

  • Antioxidant Activity :
    • Several studies have indicated that isoquinoline derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
  • Antimicrobial Properties :
    • Research has shown that compounds similar to 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics or antifungal agents.
  • Neuroprotective Effects :
    • Isoquinolines have been investigated for their neuroprotective effects, which may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter systems and reduction of neuroinflammation are key areas of interest.

Biochemical Studies

  • Enzyme Inhibition :
    • The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Cell Signaling Modulation :
    • Research indicates that isoquinoline derivatives can interact with G protein-coupled receptors (GPCRs), influencing cell signaling pathways that are crucial for various physiological processes.

Case Studies and Experimental Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated that 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one reduced oxidative stress markers in neuronal cells by 40%.
Study BAntimicrobial PropertiesShowed effective inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL.
Study CNeuroprotective EffectsFound significant neuroprotection in animal models of Alzheimer's when administered at a dosage of 5 mg/kg body weight.

Mechanism of Action

The mechanism of action of 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Interaction: Modulating the activity of receptors involved in cellular signaling.

    Pathway Modulation: Affecting biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Linkers

Key derivatives synthesized by Mathew et al. () highlight the impact of aryl substituents on activity:

Compound ID Substituent on Benzoyl Group Antiproliferative GI₅₀ (nM) Tubulin Inhibition (IC₅₀)
16f 3,5-Dimethoxybenzoyl Not reported 0.98 µM (vs. CA-4: 1.0 µM)
16g 3,4,5-Trimethoxybenzoyl 51 (DU-145 cells) 1.05 µM
16b 3-Methoxybenzoyl Moderate Less active
16c 3-Cyanobenzoyl Moderate Less active
  • Activity Trends : The 3,5-dimethoxybenzoyl group in 16f optimizes tubulin inhibition, while the additional methoxy in 16g slightly reduces potency but maintains broad antiproliferative efficacy (mean GI₅₀ = 33 nM across NCI 60-cell lines) . Cyanide or single methoxy groups (e.g., 16b , 16c ) reduce activity, emphasizing the need for electron-donating substituents .

Sulfamate Derivatives for Enhanced Bioavailability

Sulfamoylation of the 6-hydroxy group in 16f and 16g yields 17f and 17g , respectively:

  • 17f : Tubulin IC₅₀ = 0.89 µM (vs. CA-4: 1.0 µM) with anti-angiogenic effects.
  • 17g : Retains antiproliferative activity (GI₅₀ ~50 nM) and improves metabolic stability .
    This modification mimics prodrug strategies, enhancing solubility and target engagement .

Comparison with Other Dihydroisoquinolinones

lists structurally related compounds with varying substituents:

Compound Name Substituents Biological Data
6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one 6-Fluoro No reported activity
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one 7-Nitro No reported activity
5-Chloro-3,4-dihydroisoquinolin-1(2H)-one 5-Chloro No reported activity
  • Key Insight : The 6-hydroxy-7-methoxy motif in the target compound is critical for activity. Nitro, chloro, or fluoro groups at other positions likely disrupt hydrogen bonding or sterically hinder tubulin binding .

Structure-Activity Relationship (SAR)

  • Position 6 : Hydroxy or sulfamoyloxy groups are essential for tubulin binding.
  • Position 7 : Methoxy enhances hydrophobic interactions.
  • Position 2 : Methyl group stabilizes the "steroid-like" conformation via conformational biasing .

Biological Activity

6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, a compound belonging to the isoquinoline class, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research landscape.

Basic Information

  • Chemical Formula : C11_{11}H13_{13}N O3_{3}
  • Molecular Weight : 207.226 g/mol
  • CAS Number : 186028-79-5

Structural Representation

The structural representation of 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is essential for understanding its reactivity and biological interactions.

Chemical Structure

Antimicrobial Properties

Recent studies have indicated that isoquinoline derivatives exhibit significant antimicrobial activity. In particular, 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has shown efficacy against various bacterial strains. For instance, it was found to inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme associated with antibiotic resistance in bacteria .

Cytotoxic Effects

The compound has also been investigated for its cytotoxic properties. Research indicates that it can induce apoptosis in cancer cells. A study demonstrated that derivatives of isoquinoline were effective in promoting mitochondrial apoptosis, even in the presence of anti-apoptotic proteins such as Bcl-2 . This suggests potential applications in cancer therapy.

Neuroprotective Effects

Isoquinoline compounds are recognized for their neuroprotective properties. 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has been explored for its ability to protect neuronal cells from oxidative stress and neurodegeneration. Preclinical trials have shown promise in models of neurodegenerative diseases .

Synthesis Methods

Synthesis of 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step reactions including cyclization and functionalization processes. Key synthetic routes include:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the isoquinoline structure.
  • Functionalization : Introduction of hydroxyl and methoxy groups to enhance biological activity.

These synthesis methods are critical for producing the compound in sufficient quantities for biological testing.

Study on Antimicrobial Activity

In a controlled laboratory setting, 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one was tested against several strains of bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .

Cancer Cell Apoptosis Induction

A recent study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with 50 µM of the compound led to a 70% increase in apoptotic cell death compared to untreated controls, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically leverages modified Pomeranz-Fritsch or Bischler-Napieralski reactions to construct the isoquinoline core. Substituents like the 7-methoxy group can be introduced via electrophilic aromatic substitution or pre-functionalized precursors. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., palladium/copper salts) significantly impact yield and regioselectivity . Optimization involves iterative adjustments of temperature (reflux conditions), stoichiometry, and purification techniques (e.g., column chromatography).

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions and stereochemistry. For example, diastereotopic protons in the 3,4-dihydroisoquinoline ring can be resolved via 2D NMR (COSY, NOESY) . IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as demonstrated for analogous compounds) provides absolute configuration .

Q. How can purity and potential impurities be assessed in synthesized batches?

  • Methodological Answer : Employ HPLC with UV detection (λ = 254–280 nm) and TLC (silica gel, ethyl acetate/hexane eluent) to monitor purity. Compare retention times with authentic standards. Elemental analysis ensures correct C/H/N ratios. For impurities, LC-MS or GC-MS identifies byproducts, such as incomplete deprotection of methoxy groups or oxidation side products .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays aligned with isoquinoline bioactivity, such as:
  • Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .
  • Neuroprotective : SH-SY5Y neuronal models under oxidative stress (H₂O₂-induced) .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the isoquinoline core be addressed?

  • Methodological Answer : Regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) is influenced by directing groups. For example, the 7-methoxy group directs electrophiles to the 6-position. Hypervalent iodine reagents (e.g., PISA) enable chemoselective oxidation or coupling under mild conditions . Solvent polarity also modulates reactivity—aprotic solvents favor electrophilic attack at electron-rich positions .

Q. What strategies resolve contradictory bioactivity data across different assay systems?

  • Methodological Answer : Contradictions may arise from assay-specific factors (e.g., cell permeability, metabolic stability). Use orthogonal assays :
  • Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays.
  • Evaluate metabolic stability via liver microsome incubation .
  • Probe membrane permeability with Caco-2 monolayers or PAMPA assays.
    Cross-validate findings with structural analogs to isolate SAR trends .

Q. How can computational modeling predict target interactions and guide derivative design?

  • Methodological Answer : Perform molecular docking (AutoDock, Glide) to identify binding poses in targets like acetylcholinesterase or kinase domains . Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Use QSAR models to correlate substituent electronic properties (Hammett σ) with activity. Prioritize derivatives with improved predicted binding energy (ΔG) and ADMET profiles .

Q. What experimental and analytical methods validate stereochemical outcomes in asymmetric synthesis?

  • Methodological Answer : For chiral centers (e.g., 2-methyl group), use chiral HPLC or circular dichroism (CD) . Compare experimental optical rotation with literature values. X-ray crystallography remains the gold standard for absolute configuration . In asymmetric catalysis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective organocatalysts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity for structurally similar analogs?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines (e.g., CLSI for antimicrobials). Re-evaluate purity of analogs via NMR-assisted quantification and confirm batch-to-batch consistency. Meta-analysis of published data can identify confounding variables (e.g., solvent used in stock solutions) .

Methodological Tables

Technique Application Key Parameters Reference
2D NMR (COSY, NOESY)Resolving diastereotopic protonsMixing time: 100–200 ms; solvent: CDCl₃/DMSO
X-ray CrystallographyAbsolute configuration determinationResolution: <1.0 Å; R-factor: <0.05
Hypervalent Iodine ReagentsRegioselective functionalizationSolvent: MeCN/H₂O; temp: 0–25°C
Chiral HPLCEnantiomeric excess measurementColumn: Chiralpak AD-3; mobile phase: hexane/IPA

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